molecular formula C12H13NO2 B1328382 4-(2-Furylmethoxy)-2-methylaniline CAS No. 946699-39-4

4-(2-Furylmethoxy)-2-methylaniline

Cat. No.: B1328382
CAS No.: 946699-39-4
M. Wt: 203.24 g/mol
InChI Key: ZDIKOLZXUHOYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aniline (B41778) and Furan (B31954) Derivatives Research

Aniline and its derivatives are foundational materials in the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.net The amino group attached to the aromatic ring makes aniline a versatile building block, capable of undergoing a variety of chemical transformations. researchgate.netwikipedia.org Research into aniline derivatives is a mature field, yet it continues to evolve with the development of new synthetic methods and applications, particularly in medicinal chemistry and materials science. researchgate.netsci-hub.se

Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent motif in numerous natural products and biologically active compounds. nih.govijabbr.comutripoli.edu.ly Furan derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.ly The electron-rich nature of the furan ring imparts unique reactivity and the potential for strong interactions with biological targets. ijabbr.com The ongoing exploration of furan chemistry is driven by the search for novel therapeutic agents and advanced materials. numberanalytics.comrsc.org

The compound 4-(2-Furylmethoxy)-2-methylaniline is a hybrid structure that combines the functionalities of both an aniline and a furan. The 2-methylaniline portion provides a substituted aromatic amine core, while the 2-furylmethoxy group introduces a flexible, oxygen-containing heterocyclic moiety. This unique combination suggests that the compound could exhibit properties and applications that draw from both parent classes.

Significance of the this compound Scaffold in Chemical Research

The true significance of the this compound scaffold lies in its potential as a novel building block for the synthesis of more complex molecules with tailored properties. The fusion of the aniline and furan motifs within a single structure opens up possibilities for creating new chemical entities with unique biological activities or material characteristics.

The ether linkage between the furan and aniline rings provides a degree of conformational flexibility, which can be crucial for binding to biological targets. Furthermore, the individual components of the scaffold offer multiple sites for further chemical modification, allowing for the systematic exploration of structure-activity relationships. For instance, the amino group of the aniline ring can be acylated, alkylated, or used in diazotization reactions to introduce a wide range of functional groups. wikipedia.org The furan ring, being susceptible to electrophilic substitution, also presents opportunities for functionalization. numberanalytics.com

The potential applications for derivatives of this scaffold are broad. In medicinal chemistry, the combination of a furan, known for its diverse bioactivities, and an aniline, a common pharmacophore, could lead to the discovery of new drug candidates. wikipedia.orgijabbr.comutripoli.edu.ly In materials science, the incorporation of this scaffold into polymers could impart desirable properties such as thermal stability or specific electronic characteristics. rsc.org

Historical Overview of Research Involving this compound and Related Structures

Direct historical research focused specifically on this compound is not well-documented in publicly available literature. Its existence is primarily as a catalogued chemical intermediate, suggesting its synthesis and potential use are likely confined to proprietary industrial research or as a stepping stone in more complex synthetic pathways that are not widely published.

However, the synthesis of related aryl furfuryl ethers is a well-established area of organic chemistry. The most common method for forming the ether linkage present in this compound is the Williamson ether synthesis. pharmdguru.commasterorganicchemistry.comwikipedia.org This reaction typically involves the deprotonation of a phenol (B47542) (in this case, 4-amino-3-methylphenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from furfuryl chloride.

While direct studies are lacking, the historical development of both aniline and furan chemistry provides a backdrop for understanding the potential of their combined structures. The late 19th and early 20th centuries saw a surge in research into aniline dyes and furan-based compounds derived from agricultural sources. wikipedia.org More recently, the focus has shifted towards the application of these motifs in high-value areas like pharmaceuticals and advanced materials.

Current Gaps and Future Perspectives in the Academic Research of this compound

The most significant gap in the academic research of this compound is the near-total absence of published studies on its synthesis, characterization, and potential applications. This presents a clear opportunity for future research to explore the fundamental chemistry of this compound.

Future research efforts could be directed towards several key areas:

Development of Efficient Synthetic Routes: While the Williamson ether synthesis is a plausible route, research into optimizing this method or developing alternative, more efficient synthetic strategies would be valuable. This could include exploring transition-metal-catalyzed etherification reactions.

Comprehensive Physicochemical Characterization: A thorough investigation of the compound's physical and chemical properties, including its spectroscopic data, crystal structure, and reactivity, is needed to establish a foundational understanding.

Exploration of Biological Activity: Given the known pharmacological profiles of both aniline and furan derivatives, screening this compound and its derivatives for a range of biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) is a logical next step.

Investigation as a Monomer for Polymer Synthesis: The bifunctional nature of the molecule (amine and furan ether) makes it an interesting candidate as a monomer for the synthesis of novel polymers with potentially unique thermal, optical, or electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-ylmethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIKOLZXUHOYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275063
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946699-39-4
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946699-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Furylmethoxy 2 Methylaniline

Retrosynthetic Analysis of 4-(2-Furylmethoxy)-2-methylaniline

A retrosynthetic analysis of this compound deconstructs the molecule into simpler, commercially available starting materials. The primary disconnections are the C-O ether bond and the C-N bond of the aniline (B41778).

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound showing two main disconnection pathways.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Ether Formation Last. This approach involves the formation of the ether linkage as the final key step. The target molecule can be disconnected at the ether C-O bond, leading to 4-amino-3-methylphenol (B1666317) and a furfuryl electrophile, such as furfuryl chloride or furfuryl tosylate. This is a common and often practical approach.

Pathway B: Aniline Formation Last. Alternatively, the aniline functionality can be installed in the final step. This involves the reduction of a nitro group, a common precursor to anilines. The disconnection of the C-N bond points to 4-(2-Furylmethoxy)-2-methyl-1-nitrobenzene as the immediate precursor. This precursor, in turn, can be synthesized from 4-chloro-2-methyl-1-nitrobenzene and furfuryl alcohol.

Established Synthetic Routes to this compound

Established synthetic routes to this compound primarily rely on classical organic reactions, including etherification and the formation of the aromatic amine.

Alkylation Strategies for Furan (B31954) Ether Formation

The formation of the furan ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a substituted phenoxide with a furfuryl halide.

Table 1: Typical Conditions for Williamson Ether Synthesis

Nucleophile PrecursorElectrophileBaseSolventTemperature (°C)
4-Amino-3-methylphenolFurfuryl chlorideNaH, K2CO3DMF, AcetonitrileRoom Temp. to 80
4-Hydroxy-3-methylnitrobenzeneFurfuryl bromideNaOH, KOHEthanol, DMSO25 - 100

The choice of base and solvent is crucial for the success of the Williamson ether synthesis, with strong bases like sodium hydride being used to ensure complete deprotonation of the phenol (B47542). youtube.com

Aromatic Amine Synthesis Methodologies

The synthesis of the aniline moiety is another key aspect. A common and reliable method for the preparation of anilines is the reduction of the corresponding nitroaromatic compound. nih.gov This transformation can be achieved using various reducing agents.

Table 2: Common Reagents for Nitro Group Reduction

Reducing AgentCatalystSolventReaction Conditions
H2Pd/C, PtO2, Raney NiEthanol, Methanol (B129727), Ethyl Acetate1-5 atm H2, Room Temp.
Fe/HCl-Water, EthanolReflux
SnCl2·2H2O-Ethanol, Acetic AcidReflux
Na2S2O4-Water, MethanolRoom Temp. to Reflux

Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. nih.gov

Multi-step Reaction Sequences for Assembling the Core Structure

Combining the methodologies for ether and aniline formation allows for the development of multi-step sequences to construct this compound.

Sequence 1 (Etherification followed by Reduction): This common strategy begins with the etherification of a substituted phenol, followed by the reduction of a nitro group to form the aniline.

Scheme 2: Multi-step Synthesis via Etherification-Reduction

Nitration: 2-Methylphenol (o-cresol) is nitrated to yield 2-methyl-4-nitrophenol (B1582141).

Etherification: The resulting 2-methyl-4-nitrophenol is reacted with furfuryl chloride via Williamson ether synthesis to form 4-(2-Furylmethoxy)-2-methyl-1-nitrobenzene.

Reduction: The nitro group of 4-(2-Furylmethoxy)-2-methyl-1-nitrobenzene is then reduced to an amine to yield the final product.

Sequence 2 (Protection-Etherification-Deprotection-Reduction): In cases where the starting material is 2-methyl-4-aminophenol, a protection strategy for the amine may be necessary before etherification to prevent side reactions.

Scheme 3: Multi-step Synthesis via Protection Strategy

Protection: The amino group of 2-methyl-4-aminophenol is protected, for example, as an acetamide.

Etherification: The protected compound undergoes Williamson ether synthesis with furfuryl chloride.

Deprotection and Reduction (if applicable): The protecting group is removed to reveal the aniline functionality.

Novel Synthetic Approaches and Methodological Advancements

Recent advances in organic synthesis offer more efficient and greener alternatives to classical methods.

Catalytic Methods in this compound Synthesis

Modern catalytic methods, particularly those involving transition metals, have revolutionized the formation of C-O and C-N bonds.

Catalytic C-O Coupling: Copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to the Williamson ether synthesis for forming the diaryl or alkyl-aryl ether linkage. These methods can sometimes offer milder reaction conditions and broader substrate scope.

Catalytic Amination: While the reduction of nitroarenes is a robust method, direct amination of aryl halides or other precursors using catalysts is an area of active research. Palladium-catalyzed Buchwald-Hartwig amination, for example, allows for the direct formation of the C-N bond from an aryl halide and an amine source. While perhaps not the most direct route for this specific target, the principles are applicable in the broader context of aniline synthesis.

Table 3: Comparison of Classical and Catalytic Methods

Reaction TypeClassical MethodCatalytic MethodAdvantages of Catalytic Method
Ether Formation Williamson Ether SynthesisUllmann Condensation (Cu-catalyzed), Buchwald-Hartwig Etherification (Pd-catalyzed)Milder conditions, broader substrate scope, potential for higher yields.
Aniline Formation Nitro-group ReductionBuchwald-Hartwig Amination (Pd-catalyzed)Direct C-N bond formation, avoids use of strong reducing agents.

The development of more efficient and selective catalysts continues to be a major focus in synthetic organic chemistry, with the potential to further streamline the synthesis of complex molecules like this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.deacs.org A plausible and widely used method for forming the ether linkage in this molecule is the Williamson ether synthesis. masterorganicchemistry.comchem-station.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 4-hydroxy-2-methylaniline with 2-(chloromethyl)furan (B1296002) or a similar furfuryl halide.

Several green chemistry principles can be applied to this synthesis:

Atom Economy: The Williamson synthesis, in its ideal form, has good atom economy as most atoms from the reactants are incorporated into the final product. The main byproduct is an inorganic salt (e.g., sodium chloride), which is generally less hazardous than organic byproducts. wiley-vch.de

Use of Safer Solvents: Traditional Williamson synthesis often employs volatile organic solvents (VOCs) like dimethylformamide (DMF) or acetonitrile. chem-station.com Green alternatives include the use of more benign solvents such as anisole (B1667542) or phenetole, or even exploring solvent-free conditions. alfa-chemistry.com

Catalysis: To enhance reaction rates and reduce the need for harsh conditions, phase-transfer catalysts (PTCs) can be employed. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, enabling the reaction to proceed under milder conditions and often with improved yields. alfa-chemistry.com

Renewable Feedstocks: The furan moiety in the target molecule can be derived from furfural, a platform chemical obtainable from renewable lignocellulosic biomass. This aligns with the principle of using renewable resources.

Green Chemistry PrincipleApplication in the Synthesis of this compound
High Atom Economy The Williamson ether synthesis primarily produces the desired ether and a simple inorganic salt.
Use of Safer Solvents Replacing traditional solvents like DMF with greener alternatives such as anisole or exploring solvent-free conditions.
Catalysis Employing phase-transfer catalysts to enable milder reaction conditions and improve efficiency.
Renewable Feedstocks The furfuryl moiety can be sourced from biomass-derived furfural.
Energy Efficiency Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption. alfa-chemistry.com

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. syrris.comrsc.orgsyrris.com The synthesis of ethers, including aromatic ethers, has been successfully adapted to flow chemistry systems. syrris.comvapourtec.com

For the synthesis of this compound, a flow reactor could be designed where a solution of the deprotonated 4-hydroxy-2-methylaniline and 2-(chloromethyl)furan are continuously mixed and heated in a reaction coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes. rsc.org

Key advantages of applying flow chemistry to this synthesis include:

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially reactive intermediates. rsc.org

Rapid Optimization: Automated flow systems allow for the rapid screening of various reaction conditions (temperature, stoichiometry, catalyst loading) to quickly identify the optimal parameters. syrris.com

Improved Yield and Selectivity: The superior control over reaction conditions often leads to cleaner reactions with fewer byproducts. rsc.org

Scalability: Scaling up the production is straightforward by simply running the flow reactor for a longer duration or by using a larger reactor. syrris.com

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Scale Limited by flask sizeEasily scalable by extending run time
Heat Transfer Often inefficient and unevenHighly efficient and uniform
Mass Transfer Can be limited by stirringExcellent due to small channel dimensions
Safety Higher risk with large volumesInherently safer with small reaction volumes
Optimization Time-consuming and material-intensiveRapid and automated

Chemoenzymatic Synthesis Research

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. While the direct enzymatic synthesis of aryl ethers is less common than esterification, research in this area is emerging. Lipases, for instance, have been shown to catalyze O-acylation, and in some cases, etherification reactions under specific conditions.

For the synthesis of this compound, a hypothetical chemoenzymatic route could involve the lipase-catalyzed etherification of 4-hydroxy-2-methylaniline with a suitable furfuryl derivative. However, the literature more commonly reports the use of lipases for the synthesis of amides from furfurylamine (B118560) derivatives, indicating their proficiency in catalyzing reactions involving the amine group. masterorganicchemistry.comorganic-chemistry.org

A more plausible chemoenzymatic approach might involve a tandem reaction where a chemical catalyst first facilitates the etherification, followed by an enzymatic modification of another part of the molecule if required for a subsequent synthetic step. The development of novel biocatalysts with specific activity towards aryl ether synthesis from substituted phenols remains an active area of research.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For a Williamson ether synthesis approach, several parameters can be fine-tuned:

Base: The choice of base for deprotonating the phenolic hydroxyl group of 4-hydroxy-2-methylaniline is critical. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be effective, but milder bases such as potassium carbonate are often preferred for their lower cost and easier handling, especially when used with a phase-transfer catalyst.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions but can be difficult to remove. Less polar solvents like toluene (B28343) or xylene may be used, particularly in conjunction with a phase-transfer catalyst. arkat-usa.org

Temperature: The reaction temperature will affect the rate of reaction. While higher temperatures can increase the rate, they can also lead to the formation of byproducts through side reactions. The optimal temperature needs to be determined experimentally.

Leaving Group: The nature of the leaving group on the furfuryl moiety is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides in SN2 reactions. chem-station.com

Catalyst: In phase-transfer catalyzed reactions, the choice and concentration of the catalyst (e.g., tetrabutylammonium (B224687) bromide) will impact the reaction efficiency.

Illustrative Table for Optimization of a Williamson Ether Synthesis:

ParameterCondition 1Condition 2Condition 3
Base K2CO3NaOHNaH
Solvent AcetonitrileTolueneDMF
Temperature 80 °C110 °C60 °C
Catalyst TBAB (5 mol%)NoneNone
Yield Moderate to HighLow to ModerateHigh

Purity Assessment Methodologies in Synthesis Research

Assessing the purity of the synthesized this compound is essential to confirm the success of the reaction and to ensure its suitability for subsequent applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the product from unreacted starting materials and byproducts. By using a suitable stationary phase (e.g., C18) and mobile phase, the purity of the compound can be accurately determined, and the method can be used for quantification. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification of the desired product and any impurities. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretching band of the starting phenol and the appearance of a characteristic C-O-C stretching band for the ether would provide strong evidence for the successful synthesis. The presence of N-H and aromatic C-H stretching bands would also be expected.

Table of Expected Spectroscopic Data:

TechniqueExpected Observations for this compound
1H NMR Signals corresponding to aromatic protons, methyl protons, methylene (B1212753) protons of the furylmethoxy group, and amine protons.
13C NMR Resonances for all unique carbon atoms in the aniline and furan rings, as well as the methyl and methylene carbons.
IR Spectroscopy Absence of a broad O-H stretch. Presence of N-H stretches, C-H stretches (aromatic and aliphatic), C=C stretches (aromatic and furan), and a prominent C-O-C stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C12H13NO2, M.W. 203.24).

Chemical Reactivity and Mechanistic Investigations of 4 2 Furylmethoxy 2 Methylaniline

Reactivity of the Aniline (B41778) Moiety in 4-(2-Furylmethoxy)-2-methylaniline

The aniline portion of the molecule is a substituted benzene (B151609) ring containing a powerful electron-donating amino group (-NH₂) and a moderately electron-donating methyl group (-CH₃). The methoxy (B1213986) group of the furylmethoxy substituent, being an ether, also exerts an electron-donating effect on the aniline ring through resonance. These groups collectively activate the aromatic ring, making it more susceptible to electrophilic attack compared to benzene.

Electrophilic Aromatic Substitution Reactions

The amino and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution. byjus.comorgosolver.com In this compound, the para position relative to the amino group is occupied by the furylmethoxy group. Therefore, electrophilic substitution is anticipated to occur at the positions ortho to the strongly activating amino group, which are positions 3 and 5.

Key electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com Due to the high activation of the ring by the amino group, these reactions are often rapid and may require mild conditions to avoid polysubstitution. scribd.com For instance, bromination of aniline in aqueous solution readily yields the 2,4,6-tribromoaniline. byjus.com A similar high reactivity would be expected for this compound.

Reaction Expected Major Product(s) Typical Reagents and Conditions
Halogenation3-Bromo-4-(2-furylmethoxy)-2-methylaniline and/or 3,5-Dibromo-4-(2-furylmethoxy)-2-methylanilineBr₂ in a non-polar solvent or bromine water
Nitration3-Nitro-4-(2-furylmethoxy)-2-methylanilineHNO₃/H₂SO₄ at low temperatures; protection of the amino group may be necessary to prevent oxidation and formation of meta products. byjus.com
Sulfonation3-Amino-6-(2-furylmethoxy)-5-methylbenzenesulfonic acidFuming H₂SO₄ scribd.com

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This nucleophilicity allows for a range of reactions at the amine itself. The reactivity of the amine can be influenced by steric hindrance from the adjacent methyl group and the furylmethoxy substituent.

The amine can readily react with electrophiles such as acyl chlorides, acid anhydrides, and alkyl halides to form amides, sulfonamides, and secondary or tertiary amines, respectively.

Oxidation and Reduction Chemistry

Anilines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. openaccessjournals.com Strong oxidizing agents can lead to the formation of a complex mixture of products, including nitroso, nitro, and polymeric compounds. The oxidation of aniline itself can yield products like aniline black. openaccessjournals.com Therefore, controlled oxidation of this compound would be challenging.

Conversely, the aniline moiety is already in a reduced state. Further reduction of the benzene ring would require harsh conditions, such as high-pressure hydrogenation, which would likely also affect the furan (B31954) ring.

Formation of Derivatives via Amine Functionalization

The nucleophilic nature of the primary amine allows for the straightforward synthesis of a variety of derivatives. These reactions are fundamental in modifying the properties of the parent molecule.

Derivative Reaction Type Typical Reagents
AmideAcylationAcyl chlorides, acid anhydrides
SulfonamideSulfonylationSulfonyl chlorides
Secondary AmineAlkylationAlkyl halides
Schiff BaseCondensationAldehydes, ketones

The formation of these derivatives can be useful for synthetic purposes or to introduce new functionalities into the molecule. For example, acylation to form an amide is a common strategy to protect the amino group and reduce its activating effect during subsequent electrophilic aromatic substitution reactions. msu.edu

Reactivity of the Furylmethoxy Moiety in this compound

The furylmethoxy group consists of a furan ring connected to the aniline moiety via a methylene (B1212753) ether linkage. The furan ring is an electron-rich aromatic heterocycle and is susceptible to its own set of reactions.

Ring-Opening Reactions of the Furan Ring

A characteristic reaction of furans is their propensity to undergo ring-opening under acidic conditions. rsc.orgresearchgate.net The mechanism typically involves protonation of the furan ring, followed by nucleophilic attack, leading to the formation of 1,4-dicarbonyl compounds. nih.gov The presence of substituents on the furan ring can influence the ease and outcome of the ring-opening reaction. rsc.org

Electrophilic Substitution on the Furan Ring

The furan ring is a π-rich heterocyclic system, which makes it significantly more reactive towards electrophiles than benzene. aip.org Electrophilic attack on the furan ring of this compound is anticipated to be a facile process, likely proceeding under mild conditions. researchgate.net The primary determinant of the regioselectivity of this substitution is the inherent electronic properties of the furan ring, which are further modulated by the substituent at the 2-position.

Generally, electrophilic substitution on furan occurs preferentially at the C5 (α) position, as the intermediate carbocation (a Wheland intermediate or σ-complex) is better stabilized by resonance compared to attack at the C3 or C4 (β) positions. researchgate.net The oxygen atom of the furan ring can effectively delocalize the positive charge through its lone pair, leading to a more stable cationic intermediate when the electrophile adds to an α-carbon. researchgate.net In the case of 2-substituted furans, the C5 position is the most likely site of electrophilic attack. The substituent at the C2 position, in this case, a -CH₂-O-Ar group, is expected to direct incoming electrophiles to the vacant C5 position.

Position of AttackRelative Stability of IntermediateGoverning Factors
C5 (α-position)HighResonance stabilization involving the furan oxygen; directing effect of the C2-substituent.
C3, C4 (β-positions)LowLess effective resonance stabilization of the carbocation intermediate.
C2 (substituted position)Very LowPosition is already substituted.

It is important to note that the reaction conditions, particularly the nature of the electrophile and the use of a catalyst, can influence the outcome. Strong acids, often used to generate electrophiles, can lead to side reactions such as polymerization or cleavage of the ether linkage. masterorganicchemistry.com

Stability and Degradation Pathways of the Ether Linkage

The degradation of the ether linkage is most likely to occur via acid-catalyzed hydrolysis. The reaction would be initiated by the protonation of the ether oxygen, followed by cleavage of one of the carbon-oxygen bonds. nih.gov Two possible pathways for the cleavage exist: cleavage of the furfuryl C-O bond or the aryl C-O bond.

Cleavage of the furfuryl C-O bond would proceed via an S_N1-type mechanism due to the formation of a relatively stable furfuryl carbocation, which is stabilized by resonance with the furan ring. nih.govnist.gov This pathway would yield 2-furylmethanol and 4-amino-3-methylphenol (B1666317). The stability of this benzylic-type carbocation makes this a likely degradation route. nih.govnist.gov

Alternatively, cleavage of the aryl C-O bond is less probable. This would require the formation of a phenyl cation, which is highly unstable. nih.gov Therefore, the predominant degradation pathway under acidic conditions is expected to be the cleavage of the furfuryl C-O bond.

Cleavage PathwayPlausibilityProductsMechanistic Rationale
Furfuryl C-O bond cleavageHigh2-Furylmethanol and 4-amino-3-methylphenolFormation of a resonance-stabilized furfuryl carbocation (S_N1-like mechanism). nih.govnist.gov
Aryl C-O bond cleavageLow4-(2-Furylmethoxy)-2-methylphenol and ammoniaFormation of a high-energy, unstable phenyl cation. nih.gov

Catalytic hydrogenolysis is another potential degradation pathway. rsc.org The use of catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen can cleave benzylic ethers. rsc.org In the case of this compound, this would likely lead to the formation of 2-methylfuran (B129897) and 4-amino-3-methylphenol. This method can be highly selective for benzylic ethers, potentially leaving other functional groups intact. rsc.org

Mechanistic Pathways of Key Reactions Involving this compound

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Specific kinetic and thermodynamic data for reactions of this compound are not documented in the reviewed literature. However, general principles and data from related compounds can provide insight. For instance, kinetic studies of the reactions of substituted anilines with various reagents have been reported. acs.org These studies often reveal complex kinetics, with the reaction rate being dependent on the concentrations of both the aniline and the electrophile, sometimes indicating the formation of a pre-equilibrium complex. acs.org A Hammett plot for such reactions can provide information on the electronic effects of substituents on the reaction rate, with a negative ρ (rho) value indicating the buildup of positive charge in the transition state, which is characteristic of electrophilic attack on the aniline ring. acs.org

In the context of ether cleavage, thermodynamic data for the cleavage of benzylic ethers suggest that the stability of the resulting carbocation is a key factor. nih.gov While specific enthalpy and entropy values for the cleavage of the ether linkage in this compound are unavailable, the bond dissociation energy of similar benzylic C-O bonds can provide an estimate of the energy required for cleavage. mdpi.com

Investigation of Intermediates and Transition States

The investigation of transient species such as intermediates and transition states is crucial for elucidating reaction mechanisms. For electrophilic substitution on the furan or aniline ring, the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. researchgate.net The structure and stability of this intermediate determine the regioselectivity of the reaction. Computational studies on related systems, such as the reaction of 4-methylaniline with hydroxyl radicals, have been used to calculate the geometries and energies of intermediates and transition states, providing a detailed picture of the reaction coordinate. masterorganicchemistry.comnih.gov

For the acid-catalyzed cleavage of the ether linkage, the primary intermediate is the protonated ether, which then proceeds through a transition state leading to a furfuryl carbocation and a phenol (B47542) derivative. nih.gov The detection of such transient species can be challenging, but techniques like mass spectrometry can be employed to identify and characterize reaction intermediates in the gas phase, providing valuable mechanistic insights. nist.gov

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in controlling the reactivity of bifunctional molecules like this compound. The choice of catalyst can determine which part of the molecule reacts and what products are formed.

For reactions on the furan ring, Lewis or Brønsted acid catalysts are often employed to activate the electrophile in electrophilic substitution reactions. rsc.orgresearchgate.net However, care must be taken as strong acids can also promote the cleavage of the ether linkage or polymerization of the furan ring. masterorganicchemistry.com Heterogeneous catalysts, such as zeolites or acid-treated clays, can offer advantages in terms of selectivity and ease of separation. rsc.org

In the context of the aniline moiety, palladium catalysts are widely used for cross-coupling reactions to form new C-C or C-N bonds. masterorganicchemistry.com The choice of ligand on the palladium center can be critical in directing the regioselectivity of these reactions. masterorganicchemistry.com Furthermore, aniline derivatives themselves can act as catalysts in certain reactions, such as the formation of imines and hydrazones. nih.gov

For the ether linkage, both acid catalysts (for cleavage) and hydrogenation catalysts (for hydrogenolysis) are relevant. nih.govrsc.org The development of chemoselective catalytic systems that can effect a transformation at one site without affecting another is a key challenge in the synthetic chemistry of such multifunctional compounds.

Chemo- and Regioselectivity Studies of this compound Reactions

The presence of multiple reactive sites in this compound—the furan ring, the aniline ring, the amino group, and the ether linkage—makes chemo- and regioselectivity a central issue in its chemical transformations. mdpi.com The outcome of a given reaction will depend on the nature of the reagent, the reaction conditions, and the relative reactivity of the different functional groups.

The aniline ring is activated towards electrophilic aromatic substitution by the strongly activating amino group and the moderately activating methoxy group (via the ether linkage). These groups are ortho-, para-directing. The methyl group is a weakly activating, ortho-, para-directing group. The positions ortho to the amino group (C3 and C5) and para to the amino group (which is substituted by the furylmethoxy group) are electronically enriched. However, the C2 position is sterically hindered by the methyl group, and the C4 position is blocked. Therefore, electrophilic attack on the aniline ring is most likely to occur at the C6 position.

The furan ring is also highly activated towards electrophilic substitution, with the C5 position being the most probable site of reaction. researchgate.net

The amino group itself is a nucleophilic site and can react with electrophiles, for example, through acylation or alkylation.

A summary of the potential reactive sites and their selectivities is presented below:

Reactive SiteType of ReactionExpected Regioselectivity/ChemoselectivityControlling Factors
Furan RingElectrophilic SubstitutionC5 positionInherent reactivity of the furan ring, directing effect of the C2-substituent. researchgate.net
Aniline RingElectrophilic SubstitutionC6 positionCombined directing effects of the amino, methoxy, and methyl groups; steric hindrance.
Amino GroupNucleophilic Attack (e.g., Acylation)Reaction at the nitrogen atomHigh nucleophilicity of the amino group.
Ether LinkageCleavageCleavage of the furfuryl C-O bondStability of the resulting furfuryl carbocation. nih.gov

Achieving a desired transformation on this compound will likely require careful control of reaction conditions. For example, to achieve electrophilic substitution on the furan ring while minimizing reaction on the aniline ring, one might employ protecting group strategies for the amino group. Conversely, to favor reaction on the aniline ring, one could use catalysts that have a high affinity for the aniline moiety. The interplay between kinetic and thermodynamic control will also be a crucial factor in determining the final product distribution.

Computational and Theoretical Studies of 4 2 Furylmethoxy 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels.

The electronic structure of 4-(2-Furylmethoxy)-2-methylaniline would be elucidated by calculating the molecular orbital energies and their spatial distributions. This analysis would reveal how the furan (B31954) ring, the methoxy (B1213986) bridge, the methyl group, and the aniline (B41778) moiety electronically influence one another. Key parameters such as bond lengths, bond angles, and dihedral angles of the optimized ground state geometry would be determined. These calculated structural parameters could then be compared with experimental data if it were to become available.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterValue (Å or °)
C-N Bond LengthData not available
C-O (ether) Bond LengthData not available
C-O (furan) Bond LengthData not available
C-C (aromatic) Bond LengthsData not available
N-H Bond LengthsData not available
C-N-H Bond AnglesData not available
Dihedral Angle (Furan-Methoxy)Data not available
Dihedral Angle (Aniline-Methoxy)Data not available

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It would be anticipated that the HOMO would be localized primarily on the electron-rich aniline ring, while the LUMO might be distributed over the furan and benzene (B151609) rings. The HOMO-LUMO energy gap would provide insights into the molecule's kinetic stability and the electronic transitions it might undergo.

A representative table for FMO analysis is shown below, which would be populated with data from quantum chemical calculations.

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red regions typically denote areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), susceptible to nucleophilic attack.

An ESP analysis of this compound would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, as well as on the furan ring's oxygen. The hydrogen atoms of the amine group would be expected to show positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in the molecule and determining their relative energies. By rotating the dihedral angles around the flexible bonds, a potential energy surface can be generated.

This analysis would identify the most stable conformer(s) of the molecule and the energy barriers between different conformations. Understanding the preferred three-dimensional structure is essential as it dictates the molecule's physical and biological properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's dynamic fluctuations and its interactions with its environment over time.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvent effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol), one could observe how the solvent molecules interact with the solute and how these interactions affect its conformational preferences.

For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent would be favored. The simulations would also provide information on the formation and lifetime of hydrogen bonds between the solute and the solvent.

Intermolecular Interactions Research

The nature and strength of intermolecular interactions are fundamental to understanding the condensed-phase properties of a molecule, including its crystal packing, solubility, and potential binding to biological targets. For this compound, a combination of hydrogen bonding, π-interactions, and weaker van der Waals forces are expected to govern its behavior.

Computational methods, particularly those derived from Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), are instrumental in dissecting these forces. usda.gov SAPT allows for the decomposition of the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. usda.gov This analysis provides a quantitative understanding of how the distinct functional groups of this compound—the aniline nitrogen, the furan oxygen, and the aromatic systems—contribute to molecular recognition and self-assembly.

The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether oxygen and the furan ring's oxygen atom can act as hydrogen bond acceptors. researchgate.net Furthermore, the benzene and furan rings are capable of engaging in π-π stacking and CH-π interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, decoding the spatial arrangement and stability contributions of different interactions. mdpi.com

Reaction Pathway Prediction and Mechanistic Modeling

Understanding the synthetic pathways to this compound and the associated reaction mechanisms is crucial for optimizing its production. Computational chemistry offers tools to predict reaction outcomes and elucidate transition states, which are often difficult to observe experimentally.

Modern reaction prediction algorithms, which may use machine learning approaches like graph-convolutional neural networks or sequence-to-sequence models, can also be employed to explore alternative synthetic routes. nih.govnih.gov These data-driven methods learn from vast databases of known reactions to propose plausible transformations for a target molecule. nih.gov For a specific proposed mechanism, such as an SN2-type reaction, transition state calculations can pinpoint the geometry of the highest-energy point on the reaction pathway, providing detailed insight into the bond-forming and bond-breaking processes. mdpi.com

Table 2: Computational Workflow for Mechanistic Modeling

Stage Computational Method Objective
1. Reactant & Product Optimization Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311G**) Determine the lowest energy structures of starting materials and products.
2. Transition State Search Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods Locate the saddle point (transition state) on the potential energy surface connecting reactants and products.
3. Frequency Calculation Harmonic Frequency Analysis Confirm the nature of stationary points (reactants/products have all real frequencies; transition states have one imaginary frequency). Calculate zero-point vibrational energies.
4. Intrinsic Reaction Coordinate (IRC) IRC Following Map the reaction pathway from the transition state down to the reactants and products, verifying the connection.

| 5. Solvation Modeling | Polarizable Continuum Models (PCM) or SMD | Account for the effect of the solvent on the reaction energy profile. mdpi.com |

QSAR/QSPR Theoretical Foundations for Future Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate molecular structure with biological activity or physical properties, respectively. nih.govsums.ac.ir For this compound and its potential derivatives, establishing a QSAR/QSPR framework would be a foundational step for guided drug discovery or materials science applications.

The process begins with the calculation of a wide range of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and lipophilic properties. A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms like partial least squares (PLS), is then developed to link these descriptors to an observed property (e.g., inhibitory concentration, viscosity, or lipophilicity). researchgate.netresearchgate.net

For a future study on analogs of this compound, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), molecular volume, dipole moment, and energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) would be critical. researchgate.netresearchgate.net These descriptors can be reliably calculated using computational methods. A robust QSAR/QSPR model can then predict the properties of unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Table 3: Key Descriptors for a QSAR/QSPR Study of this compound Analogs

Descriptor Class Specific Descriptor Example Significance Computational Method
Electronic Dipole Moment, HOMO/LUMO Energies, Electrophilicity Index Relates to reactivity, polar interactions, and charge transfer capabilities. mdpi.comresearchgate.net DFT
Steric/Topological Molecular Volume, Surface Area, Randic Shape Index Describes the size and shape of the molecule, influencing steric hindrance and binding complementarity. researchgate.netnih.gov Molecular Mechanics, DFT
Lipophilic LogP (e.g., MLOGP) Predicts partitioning between aqueous and lipid environments, crucial for pharmacokinetics. researchgate.net Empirical Models, DFT with Solvation

| Quantum Chemical | Total Energy, Heat of Formation, Hydration Energy | Provides information on molecular stability and interactions with water. researchgate.net | Semi-empirical methods (e.g., AM1), DFT |

Virtual Screening and Ligand Design Principles (Research-oriented)

The molecular framework of this compound can serve as a "scaffold" or starting point for discovering new bioactive molecules through virtual screening and rational ligand design. Virtual screening involves computationally searching large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov

A research-oriented approach could begin with a scaffold-focused virtual screen. nih.gov Here, the core structure of this compound is used as a query to find other molecules in a database that contain the same or a similar core but with different peripheral substituents. This "scaffold hopping" can identify novel chemical series with potentially improved properties or different intellectual property landscapes. rsc.org

The workflow typically involves several stages. First, 2D and 3D similarity searches using molecular fingerprints (e.g., ECFP_4) and shape-based methods (e.g., ROCS) identify a preliminary set of hits. nih.gov These hits are then subjected to more computationally intensive methods like molecular docking, where each molecule is placed into the binding site of a target protein in various conformations and scored based on predicted binding affinity. Finally, the top-ranked compounds are selected for further analysis, such as binding free energy calculations (e.g., MM/PBSA), to refine the predictions before proceeding to experimental validation. nih.gov

Table 4: A Research-Oriented Virtual Screening Workflow

Stage Technique Purpose
1. Library Preparation Compound Database Acquisition (e.g., ZINC, Enamine) Gather a large and diverse set of commercially available or synthetically accessible compounds.
2. Scaffold Definition Define the this compound core Use the core structure as the basis for similarity searches.
3. Similarity Searching 2D Fingerprints (ECFP_4), 3D Shape Similarity (ROCS) Rapidly screen millions of compounds to find those structurally or sterically similar to the query scaffold. nih.gov
4. Pharmacophore-based Filtering Pharmacophore Model Generation Filter hits based on the spatial arrangement of key features (H-bond donors/acceptors, aromatic rings). nih.gov
5. Molecular Docking Glide, AutoDock, GOLD Predict the binding mode and affinity of hit compounds within a target protein's active site.

| 6. Rescoring and Selection | Binding Free Energy Calculations (MM/PBSA) | Refine the ranking of docked compounds using more accurate scoring functions to select a final set for experimental testing. nih.gov |

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature, no specific studies detailing the biological target identification or mechanistic actions of the chemical compound this compound were found. Consequently, an article based on the requested detailed outline focusing on in silico and in vitro research cannot be generated at this time.

The investigation for relevant data included searches for molecular docking, pharmacophore modeling, molecular dynamics simulations, enzyme inhibition/activation studies, and receptor binding assays specifically related to this compound. The absence of findings in these areas suggests that this particular compound may not have been a subject of extensive biological research, or the results of such studies have not been published in accessible scientific journals or databases.

Therefore, the creation of an evidence-based article with detailed research findings and data tables as per the user's request is not feasible without available primary or secondary research sources.

Structure Activity Relationship Sar Studies of 4 2 Furylmethoxy 2 Methylaniline Analogues

Design Principles for 4-(2-Furylmethoxy)-2-methylaniline Analogues

There is no published research detailing the design principles for analogues of this compound. Such research would typically involve the systematic exploration of its chemical structure to understand how different modifications affect its biological activity.

Systematic Modification of the Furan (B31954) Moiety

No studies have been found that describe the systematic modification of the furan ring of this compound to investigate the impact of these changes on biological activity.

Exploration of Substituents on the Aniline (B41778) Ring

There is a lack of available literature on the exploration of different substituents on the aniline ring of this compound. Research in this area would typically involve introducing various chemical groups at different positions of the aniline ring to probe their effects.

Variation of the Linker Region between Furan and Aniline

No research has been published on the effects of varying the ether linker between the furan and aniline moieties of this compound.

Establishment of SAR Correlates for Biological Activity (Research-oriented, non-clinical)

Without synthesized analogue libraries and corresponding biological testing data, no structure-activity relationship correlates for the biological activity of this compound have been established in the public domain.

Influence of Electronic Properties on Activity

There are no available studies that investigate the influence of the electronic properties (such as electron-donating or electron-withdrawing effects of substituents) of this compound analogues on their biological activity.

Impact of Steric Hindrance on Activity

Steric hindrance, the effect of the size and spatial arrangement of atoms or groups on the reactivity of a molecule, plays a significant role in the biological activity of this compound analogues. The introduction of bulky substituents on either the furan or the aniline ring can dramatically alter the molecule's ability to interact with its biological target.

Research on related aniline derivatives has shown that the presence of large atomic groups can increase biological activity, such as toxicity towards algal species. researchgate.netnih.gov This suggests that for certain interactions, a larger molecular bulk might be favorable. However, the position of these bulky groups is critical. For instance, in other classes of compounds, substituents at positions that interfere with the molecule's ability to adopt the necessary conformation for binding can lead to a significant decrease in activity.

In the context of this compound, the methyl group at the ortho-position of the aniline ring already introduces a degree of steric hindrance. The impact of introducing larger alkyl groups at this position or adding substituents to the furan ring would need to be systematically evaluated. Such studies would help to map the steric tolerance of the binding site and optimize the size and shape of the molecule for improved activity.

Table 1: Hypothetical Impact of Steric Modifications on the Activity of this compound Analogues

Analogue ModificationExpected Impact on Steric HindrancePostulated Effect on ActivityRationale
Replacement of 2-methyl with 2-ethyl groupIncreasedPotentially decreasedMay disrupt optimal binding conformation
Addition of a methyl group at the 5-position of the furan ringIncreasedPotentially alteredCould enhance van der Waals interactions or cause steric clash
Replacement of the furan ring with a bulkier aromatic systemSignificantly IncreasedLikely decreasedMay prevent entry into the binding pocket

This table presents hypothetical scenarios based on general SAR principles, as specific experimental data for these exact analogues of this compound is not available in the provided search results.

Role of Hydrogen Bonding and Lipophilicity

The interplay between hydrogen bonding capacity and lipophilicity is a cornerstone of the SAR of many biologically active molecules, including analogues of this compound.

Lipophilicity: Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fatty or non-polar environments. This property is crucial for a molecule's ability to cross biological membranes and reach its site of action. The furan ring and the methyl-substituted aniline contribute to the lipophilic character of this compound. Modifications that alter lipophilicity can have a profound impact on activity. For example, the addition of chlorine substituents has been shown to influence the lipophilicity of aniline derivatives, thereby affecting their biological effects. researchgate.netnih.gov Similarly, fluorination can either increase or decrease lipophilicity depending on the position and number of fluorine atoms, which in turn affects the molecule's polarity and hydrogen-bond basicity. nih.gov

Table 2: Predicted Effects of Substituent Changes on Hydrogen Bonding and Lipophilicity

Substituent ModificationPredicted Effect on Hydrogen BondingPredicted Effect on Lipophilicity (logP)
Hydroxylation of the furan ringIncreased (donor and acceptor)Decreased
Replacement of the 2-methyl group with a trifluoromethyl groupNo direct changeIncreased
Addition of a nitro group to the aniline ringIncreased (acceptor)Increased

This table is based on established physicochemical principles of common functional groups.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models are invaluable tools in drug discovery and toxicology for prioritizing the synthesis of new compounds and for screening large virtual libraries. The development of robust QSAR models for this compound analogues would significantly accelerate the discovery of new leads.

Descriptor Selection and Calculation

The foundation of any QSAR model is the selection of appropriate molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a molecule like this compound, a wide array of descriptors would be calculated, including:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical Descriptors: These include properties like logP (lipophilicity), pKa (acidity/basicity), and polar surface area (PSA).

The initial step involves calculating a large pool of descriptors. Subsequently, various computational techniques are employed to select a subset of the most relevant descriptors that are highly correlated with the biological activity of interest. youtube.com This process aims to reduce the dimensionality of the data and avoid overfitting the model.

Statistical Model Development and Validation

Once a set of relevant descriptors has been selected, a statistical model is developed to establish the mathematical relationship between these descriptors and the biological activity. Several statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). mdpi.com

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. digitaloceanspaces.com

Machine Learning Methods: Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex non-linear relationships between structure and activity. mdpi.com

The developed QSAR model must then be rigorously validated to ensure its robustness and predictive power. mdpi.comacademicdirect.org This is typically done by:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's stability and predictive ability on the training set of compounds. mdpi.com

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. mdpi.com

A statistically valid QSAR model should have high values for parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), and low values for the root mean square error of prediction. mdpi.com

Table 3: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionDesirable Value
R² (Coefficient of Determination)Proportion of the variance in the dependent variable that is predictable from the independent variable(s)> 0.6
Q² (Cross-validated R²)A measure of the model's predictive ability obtained through cross-validation> 0.5
RMSEP (Root Mean Square Error of Prediction)The standard deviation of the prediction errorsAs low as possible

The desirable values are general guidelines and can vary depending on the specific application. mdpi.com

Predictive Capabilities of QSAR Models for Novel Analogues

A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized analogues of this compound. By simply calculating the relevant descriptors for a designed analogue, its activity can be estimated using the QSAR equation. This allows for the in-silico screening of large numbers of potential compounds, enabling researchers to prioritize the synthesis of those with the highest predicted activity.

However, it is crucial to consider the Applicability Domain (AD) of the QSAR model. mdpi.com The AD defines the chemical space of molecules for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. mdpi.com Therefore, when designing novel analogues, it is important to ensure that their descriptor values fall within the range of the training set compounds.

The predictive power of QSAR models facilitates a more rational and efficient approach to lead optimization. It helps in understanding the key structural features that govern activity and provides a roadmap for designing new molecules with improved properties.

Derivatization and Analogue Synthesis of 4 2 Furylmethoxy 2 Methylaniline

Functionalization of the Amino Group

The primary amino group on the aniline (B41778) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amide Formation

The reaction of the primary amine of 4-(2-Furylmethoxy)-2-methylaniline with carboxylic acid derivatives is a fundamental method for synthesizing a wide range of N-substituted amides. ncert.nic.inlibretexts.org This transformation can be readily achieved by reacting the aniline with acid chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. ncert.nic.in Alternatively, direct coupling with carboxylic acids can be facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org These methods provide access to a diverse library of amides with varying steric and electronic properties.

Table 1: Representative Amide Derivatives of this compound

Starting MaterialReagentProduct Name
This compoundAcetyl chlorideN-(4-(2-Furylmethoxy)-2-methylphenyl)acetamide
This compoundBenzoyl chlorideN-(4-(2-Furylmethoxy)-2-methylphenyl)benzamide
This compoundCyclopropanecarbonyl chlorideN-(4-(2-Furylmethoxy)-2-methylphenyl)cyclopropanecarboxamide

Urea (B33335) and Thiourea (B124793) Synthesis

The synthesis of urea and thiourea derivatives from this compound can be accomplished by reacting the amine with isocyanates and isothiocyanates, respectively. journalcsij.comderpharmachemica.com This reaction is typically straightforward and proceeds under mild conditions, often at room temperature, to afford the corresponding ureas and thioureas in high yields. nih.govorganic-chemistry.org These functional groups are known to participate in hydrogen bonding and can significantly influence the physicochemical properties of the resulting molecules. acs.org

Table 2: Potential Urea and Thiourea Derivatives

Starting MaterialReagentProduct Name
This compoundPhenyl isocyanate1-(4-(2-Furylmethoxy)-2-methylphenyl)-3-phenylurea
This compoundEthyl isothiocyanate1-(4-(2-Furylmethoxy)-2-methylphenyl)-3-ethylthiourea
This compound4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(4-(2-Furylmethoxy)-2-methylphenyl)urea

Sulfonamide Derivatization

Sulfonamides can be prepared by the reaction of this compound with various sulfonyl chlorides in the presence of a base. rsc.orggoogle.com This reaction, analogous to acylation, results in the formation of a stable sulfonamide linkage. nih.gov The properties of the resulting sulfonamide can be tuned by varying the substituent on the sulfonyl chloride, for instance, using benzenesulfonyl chloride or methanesulfonyl chloride. nih.gov

Table 3: Exemplary Sulfonamide Derivatives

Starting MaterialReagentProduct Name
This compoundBenzenesulfonyl chlorideN-(4-(2-Furylmethoxy)-2-methylphenyl)benzenesulfonamide
This compoundMethanesulfonyl chlorideN-(4-(2-Furylmethoxy)-2-methylphenyl)methanesulfonamide
This compoundp-Toluenesulfonyl chlorideN-(4-(2-Furylmethoxy)-2-methylphenyl)-4-methylbenzenesulfonamide

Heterocyclic Annulation Reactions

The aniline functionality serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. udel.edu Through reactions with appropriate bifunctional reagents, the amino group can be incorporated into a newly formed ring system. For instance, reaction with α-haloketones can lead to the formation of indole (B1671886) derivatives through the Fischer indole synthesis or related cyclizations. Similarly, reaction with 1,3-dielectrophiles can yield six-membered heterocycles like quinolines. acs.orgorganic-chemistry.org These annulation reactions significantly expand the structural diversity of compounds derived from this compound.

Modifications of the Furyl Ring

The furan (B31954) ring in this compound is susceptible to electrophilic attack and can also be functionalized through metallation, offering another handle for structural modification.

Substitution at Different Positions of the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferentially at the C5 position (the position adjacent to the oxygen and furthest from the methylene (B1212753) bridge). chemicalbook.comyoutube.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce a variety of substituents onto the furan ring. For instance, treatment with a mild nitrating agent would be expected to yield the 5-nitro-2-furyl derivative.

Furthermore, direct metallation of the furan ring, typically at the C5 position using organolithium reagents, followed by quenching with an electrophile, provides a powerful method for introducing a wide range of functional groups that are not accessible through direct electrophilic substitution. acs.org

Table 4: Potential Furan-Modified Analogues

Starting MaterialReagent(s)Product Name
This compound1. n-Butyllithium 2. N,N-Dimethylformamide (DMF)5-((4-Amino-3-methylphenoxy)methyl)furan-2-carbaldehyde
This compoundAcetic anhydride, Nitric acid4-((5-Nitro-2-furyl)methoxy)-2-methylaniline
This compoundN-Bromosuccinimide (NBS)4-((5-Bromo-2-furyl)methoxy)-2-methylaniline

Ring Transformations and Bioisosteric Replacements

The furan ring in this compound is a prime target for modification to explore new chemical space and alter the molecule's properties. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design to enhance potency, selectivity, or metabolic stability.

One potential transformation of the furan ring is its replacement with other five-membered heterocycles. For instance, thiophene (B33073) or pyrrole (B145914) could be introduced as bioisosteres. The sulfur atom in thiophene and the nitrogen atom in pyrrole have different electronic properties and hydrogen bonding capabilities compared to the oxygen in furan, which could lead to altered interactions with biological targets. The synthesis of such analogues would likely involve the coupling of a substituted aniline with a halo- or boronic acid-substituted thiophene or pyrrole methanol (B129727) derivative.

Another approach is the replacement of the furan with isoxazole (B147169) or pyrazole (B372694) rings. These heterocycles introduce additional nitrogen atoms, which can act as hydrogen bond acceptors and potentially improve solubility and metabolic stability. The synthesis could be achieved through cycloaddition reactions or by constructing the heterocyclic ring from acyclic precursors that are then attached to the 2-methylaniline core.

Bioisosteric replacement is a powerful tool in drug discovery. For example, in the development of ligands for muscarinic acetylcholine (B1216132) receptors, the replacement of a lactone ring with various other heterocyclic systems like 1,3-benzodioxoles and oxazolidinones led to compounds with improved activity nih.gov. Similarly, replacing the methylenedioxy group in MDMA with bioisosteric benzoxadiazole, benzothiadiazole, or benzoselenadiazole moieties resulted in analogues with a modified pharmacological profile, demonstrating the utility of this approach nih.govljmu.ac.uk.

A summary of potential bioisosteric replacements for the furan ring is presented in the table below.

Original MoietyPotential BioisostereRationale for Replacement
FuranThiopheneAltered electronic properties and metabolic stability
FuranPyrroleIntroduction of a hydrogen bond donor/acceptor
FuranIsoxazoleIncreased polarity and potential for improved solubility
FuranPyrazoleIntroduction of additional hydrogen bond acceptors

Alterations of the Methoxy (B1213986) Linker

Homologation, the process of extending a chemical chain, can be applied to the methoxy linker. Inserting one or more methylene units to create an ethoxy or propoxy linker would increase the distance and rotational freedom between the furan and aniline rings. This could allow for optimal positioning of the terminal rings for interaction with a biological target. The synthesis of these homologated analogues would typically involve the reaction of 4-hydroxy-2-methylaniline with the corresponding 2-(bromoalkyl)furan.

Replacing the ether oxygen with other heteroatoms or functional groups can dramatically alter the linker's properties.

Thioether Linker: Substitution of the oxygen with a sulfur atom would create a thioether linkage. This would change the bond angle and lipophilicity of the linker. Such an analogue could be synthesized by reacting 4-mercapto-2-methylaniline with a 2-(halomethyl)furan.

Amine Linker: Introducing a secondary amine in place of the ether oxygen would create a flexible linker with hydrogen bonding capabilities. This could be achieved through reductive amination of 2-furaldehyde with 4-amino-2-methylaniline, followed by reduction of the resulting imine.

Sulfonamide or Amide Linkers: More rigid linkers such as sulfonamides or amides could also be incorporated. For example, reacting 4-amino-2-methylaniline with 2-furansulfonyl chloride would yield a sulfonamide-linked analogue. An amide linker could be formed by coupling 2-furoic acid with 4-amino-2-methylaniline. These functional groups can introduce hydrogen bonding capacity and influence the molecule's conformation.

The table below summarizes potential modifications to the methoxy linker.

Linker ModificationResulting Functional GroupPotential Impact
HomologationEthoxy, PropoxyIncreased flexibility and distance between rings
Heteroatom SubstitutionThioetherAltered bond angle and lipophilicity
Heteroatom SubstitutionSecondary AmineIncreased flexibility and hydrogen bonding
Functional Group Intro.SulfonamideIncreased rigidity and hydrogen bonding
Functional Group Intro.AmideIncreased rigidity and hydrogen bonding

Synthesis of Chiral Analogues and Stereoselective Synthesis

The introduction of chirality into a molecule can lead to stereoisomers with different pharmacological activities and metabolic profiles. For this compound, a chiral center could be introduced at the methylene bridge of the linker.

For instance, the synthesis of a chiral analogue could start from a chiral epoxide derived from 2-furaldehyde. The stereoselective opening of this epoxide with 4-hydroxy-2-methylaniline would result in a chiral alcohol, which could then be further manipulated. Alternatively, stereoselective reduction of a ketone precursor could yield the desired chiral alcohol.

The importance of stereochemistry is well-documented in drug development. For example, the synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes as selective gelatinase inhibitors demonstrated that while both enantiomers were equally active, the ability to synthesize and test individual enantiomers is crucial for understanding structure-activity relationships nih.gov. Similarly, the stereoselective synthesis of complex molecules like methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose highlights the advanced synthetic methodologies available for creating stereochemically defined compounds baranlab.org.

Design of Prodrugs and Probes for Research Applications (Non-clinical)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be used to improve a compound's physicochemical properties, such as solubility or membrane permeability. For this compound, the primary amine on the aniline ring is a key handle for prodrug design.

One common approach is the formation of an amide linkage with an amino acid or a small peptide. This can increase water solubility and potentially utilize amino acid transporters for absorption. For instance, coupling with an amino acid like glycine or lysine could be achieved. This strategy has been successfully applied to other amino-containing compounds, such as the development of lysylamide prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole to improve water solubility. nih.gov

Another strategy involves the use of a promoiety that is cleaved by specific enzymes. For example, a phosphate ester could be introduced onto a hydroxylated analogue to create a highly water-soluble prodrug that is cleaved by alkaline phosphatases.

Research probes are essential tools for studying the mechanism of action of a compound. For this compound, a fluorescent tag could be attached to the molecule to visualize its distribution in cells or tissues. Alternatively, a biotinylated analogue could be synthesized to facilitate affinity-based pulldown experiments to identify its protein targets. A radiolabeled version, for instance with tritium or carbon-14, could be prepared for use in binding assays and metabolic studies.

The table below outlines potential prodrug and research probe strategies.

ApplicationStrategyExample Moiety
ProdrugIncreased SolubilityAmino acid conjugate (e.g., with glycine)
ProdrugEnzymatic CleavagePhosphate ester
Research ProbeFluorescence ImagingFluorescent tag (e.g., fluorescein)
Research ProbeTarget IdentificationBiotin tag
Research ProbeBinding/Metabolism StudiesRadiolabel (e.g., ³H, ¹⁴C)

Advanced Research Applications and Methodological Contributions of 4 2 Furylmethoxy 2 Methylaniline

Use of 4-(2-Furylmethoxy)-2-methylaniline as a Scaffold for Chemical Probe Development

There is no publicly available research detailing the use of this compound as a central scaffold for the development of chemical probes. Generally, furan-containing molecules are explored for such applications due to their versatile chemical handles and potential for biological interactions. However, no studies have been identified that specifically leverage the unique substitution pattern of this compound for creating tools to investigate biological systems.

Integration into Combinatorial Chemistry Libraries for Discovery Research

Similarly, the integration of this compound into combinatorial chemistry libraries for the discovery of new bioactive molecules is not documented in accessible scientific literature. While the structural motifs of aniline (B41778) and furan (B31954) are common building blocks in such libraries, there are no specific reports of this compound being used as a starting material in high-throughput synthesis and screening campaigns.

Contributions to Ligand Design Principles in Chemical Biology

The specific contributions of this compound to the principles of ligand design in chemical biology remain undefined. The general electronic and steric properties of the furan and methylaniline moieties could theoretically inform ligand design, but no dedicated studies have been published to elucidate these specific structure-activity relationships or their impact on binding to biological targets.

Applications in Synthetic Methodology Development

No literature has been found that describes the application of this compound in the development of new synthetic methodologies. Its potential as a substrate or reagent in novel chemical transformations has not been a reported focus of research.

Future Avenues for Research on this compound-based Systems

Given the absence of existing research, the future avenues for this compound are entirely speculative. Potential research could involve:

Synthesis and Characterization: A foundational study detailing the synthesis, purification, and full characterization of the compound.

Biological Screening: Initial screening against a variety of biological targets to identify any potential bioactivity.

Derivatization: Use as a starting material for the synthesis of a library of related compounds to explore structure-activity relationships.

Computational Studies: In silico modeling to predict potential binding affinities and other properties to guide experimental work.

Research on this compound: An Underexplored Chemical Entity

Initial investigations into the chemical compound this compound reveal a significant scarcity of dedicated research, rendering a comprehensive analysis of its research landscape, including key findings, methodological advancements, and future outlook, currently unfeasible. While the individual chemical moieties—a substituted aniline and a furylmethoxy group—are common in medicinal and materials chemistry, their specific combination in this structural arrangement does not appear to have been a focus of significant scientific inquiry.

A thorough review of publicly accessible scientific databases and patent literature did not yield any substantial research focused specifically on the synthesis, characterization, or application of this compound. The search results primarily identify related but distinct chemical structures, highlighting the novelty or underexplored nature of the target compound.

For instance, research on analogous compounds includes the synthesis of various substituted anilines and compounds containing a furan ring. Methodologies for the synthesis of similar ether-linked aromatic amines often involve Williamson ether synthesis, where an alkoxide is reacted with a suitable halide. However, without specific studies on this compound, any proposed synthetic route remains speculative.

The absence of a dedicated body of research presents a significant challenge in identifying key findings, methodological advancements, or even the specific context in which this compound might be of interest. Consequently, a discussion of remaining challenges in academic research, emerging research directions, and the potential of this compound as a basis for novel chemical entities is speculative at best.

This lack of available data underscores a potential opportunity for original research. The structural motifs present in this compound suggest potential applications in areas such as medicinal chemistry, where aniline and furan derivatives are known to exhibit a wide range of biological activities, or in materials science, where such compounds can serve as building blocks for polymers or functional materials.

Future research endeavors would need to begin with the fundamental steps of developing a reliable synthetic route for this compound, followed by its thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Once the compound is readily accessible, its physicochemical properties and potential applications could be explored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.